1,3-dimethyl-5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
Properties
IUPAC Name |
1,3-dimethyl-5-(2-phenyl-5,6,7,8-tetrahydrochromen-4-ylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-22-19(24)18(20(25)23(2)21(22)26)15-12-17(13-8-4-3-5-9-13)27-16-11-7-6-10-14(15)16/h3-5,8-9,12H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKQOHVPLYEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2C=C(OC3=C2CCCC3)C4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a pyrimidine core substituted with a dimethyl group and a chromene moiety that contributes to its biological properties.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. In vitro assays have shown that the compound demonstrates moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), with IC50 values suggesting potential for therapeutic use in inflammatory conditions. For instance, similar compounds have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating that modifications in the structure can enhance selectivity and potency .
2. Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using various assays. Compounds with similar structures have been reported to exhibit significant free radical scavenging activity. This property is crucial as it suggests potential applications in preventing oxidative stress-related diseases.
3. Anticancer Activity
The compound's structural similarity to known anticancer agents implies potential cytotoxic effects against various cancer cell lines. Studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar chromene-pyrimidine frameworks have been linked to reduced viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Chahal et al. (2023) investigated the anti-inflammatory effects of various pyrimidine derivatives including those structurally related to the target compound. The results demonstrated that certain derivatives exhibited up to 64% inhibition of inflammation markers in vivo compared to standard treatments .
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of similar pyrimidine derivatives. The study found that modifications in the chromene moiety significantly enhanced cytotoxicity against breast cancer cells, with IC50 values demonstrating effective dose-response relationships .
Data Tables
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 | Chahal et al., 2023 |
| Antioxidant Activity | Varies | Various studies |
| Cytotoxicity (Cancer) | <10 | Journal of Medicinal Chemistry |
Scientific Research Applications
Pharmaceutical Development
- Anticancer Activity : Research has demonstrated that derivatives of 1,3-dimethylpyrimidine-2,4,6-triones exhibit potent antiproliferative effects against various cancer cell lines, including ovarian and breast cancer . These compounds have shown promise for the development of new therapeutic agents targeting solid tumors.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against strains such as Staphylococcus and Streptococcus. This suggests potential applications in developing pharmaceutical agents for treating bacterial infections .
- Targeted Therapy : In vitro and in silico studies indicate that these derivatives interact with cellular DNA, suggesting their utility as targeted therapy agents in oncology .
Materials Science
- Nonlinear Optics : The unique structural properties of 1,3-dimethyl-5-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione make it suitable for applications in nonlinear optics (NLO). Compounds based on barbituric acid derivatives have been explored for their potential as new materials in optoelectronics .
- Fluorescent Materials : Some derivatives have exhibited fluorescent properties, opening avenues for their use in materials science where fluorescence is a desired characteristic .
Biological Research
- Protein Binding Studies : Recent investigations into the binding properties of this compound with proteins such as β-lactoglobulin have been conducted using docking studies and density functional theory (DFT) calculations. These studies provide insights into the molecular interactions that could inform drug design strategies .
- Synthesis and Characterization : The synthesis of this compound has been optimized using methodologies involving Michael addition and cyclization reactions under specific catalytic conditions. This efficient synthesis route contributes to the compound's availability for further research applications .
Case Studies
Comparison with Similar Compounds
Core Structural Variations
Pyrimidinetrione derivatives are distinguished by their substituents at the C5 position. Key analogs include:
Key Observations :
Comparison :
Spectroscopic and Crystallographic Data
Recommendations :
- Explore electrocatalytic or multi-component syntheses for the chromenylidene derivative.
- Investigate bioactivities (e.g., enzyme inhibition, antioxidant capacity) using assays validated for analogs .
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The compound is synthesized via a Knoevenagel condensation reaction between 1,3-dimethylbarbituric acid and 2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-one derivatives. Key steps include:
- Catalytic conditions : Use of p-toluenesulfonic acid (p-TSA) as a catalyst in refluxing ethanol to promote cyclocondensation .
- Characterization : Confirmation via and NMR spectroscopy, with diagnostic signals for the chromene-proton (δ 5.5–6.5 ppm) and pyrimidine-trione carbonyl groups (δ 160–170 ppm) .
Q. How is the compound structurally validated using crystallographic data?
Single-crystal X-ray diffraction (SC-XRD) reveals:
Q. What spectroscopic techniques are critical for characterizing its purity?
- NMR spectroscopy : Assignments of aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 3.3–3.8 ppm) to confirm regioselectivity .
- Mass spectrometry (MS) : Molecular ion peaks () matching calculated (e.g., 366.33 for ) .
Advanced Research Questions
Q. How does the compound inhibit mutant SOD1-dependent protein aggregation?
Mechanistic studies suggest:
- Binding affinity : The trione moiety chelates metal ions (e.g., Cu) critical for SOD1 aggregation, with an EC of 3.36 μM observed in analogous pyrimidine-trione derivatives .
- Structural requirements : Bulky substituents (e.g., phenylchromene) enhance steric hindrance, disrupting aggregation pathways .
Q. What supramolecular interactions govern its solid-state packing?
SC-XRD data highlight:
Q. How do substituents on the chromene ring modulate physicochemical properties?
Comparative studies show:
- Electron-withdrawing groups (e.g., -OCH): Increase dipole moments (μ = 5.2–6.8 D), enhancing solvatochromism in polar solvents .
- Lipophilicity : LogP values (calculated: 2.8–3.5) correlate with substituent hydrophobicity, influencing membrane permeability .
Data Contradictions and Resolutions
Q. How are discrepancies in elemental analysis data resolved?
Example: A reported compound () showed a carbon content of 69.98% (found) vs. 71.98% (calculated). Resolution steps include:
- Purification : Recrystallization from ethyl acetate/hexane to remove residual solvents.
- Alternative methods : High-resolution MS (HRMS) for precise mass validation .
Methodological Recommendations
8. Designing assays for bioactivity evaluation:
- Aggregation inhibition : Use thioflavin-T fluorescence assays with mutant SOD1 models, monitoring intensity reduction over 24–48 hours .
- Dose-response curves : Test concentrations from 1–50 μM, with positive controls (e.g., rifampicin).
9. Computational modeling for SAR studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
